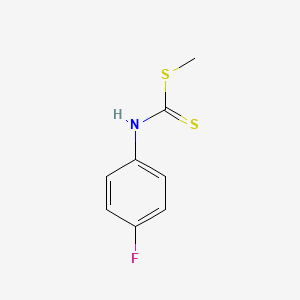

N-(4-fluorophenyl)(methylsulfanyl)carbothioamide

Description

N-(4-fluorophenyl)(methylsulfanyl)carbothioamide is a sulfur-containing organic compound characterized by a carbothioamide (C(=S)NH2) backbone substituted with a 4-fluorophenyl group and a methylsulfanyl (SCH3) moiety. Its structure combines electron-withdrawing fluorine and sulfur-based functional groups, which are often associated with enhanced chemical stability and bioactivity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

methyl N-(4-fluorophenyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPBWYCPRFDFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)(methylsulfanyl)carbothioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)(methylsulfanyl)carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)(methylsulfanyl)carbothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Structural Complexity : The target compound lacks the hydrazine bridge seen in 3g and the ester/imidazole motifs in 28d , which may reduce steric hindrance and simplify synthesis.

Table 2: Physicochemical and Bioactivity Data

Key Observations:

- Bioactivity : The hydrazine-containing derivative (3g) exhibits strong aldose reductase inhibition, attributed to its ability to form hydrogen bonds with enzyme active sites . The target compound’s lack of a hydrazine bridge may reduce this activity but could offer alternative interaction mechanisms via SCH3 and NH2 groups.

- Solubility and Stability: Fluorine and sulfur atoms in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .

Biological Activity

N-(4-fluorophenyl)(methylsulfanyl)carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiourea derivatives, which are known for their varied biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can alter cellular pathways, leading to various biological effects such as anti-inflammatory, antimicrobial, and anticancer activities.

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, including gastric and breast carcinoma models .

- A notable case study demonstrated that a related compound achieved complete tumor stasis in a human gastric carcinoma xenograft model after oral administration .

- Antimicrobial Activity :

- Anti-inflammatory Activity :

Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiourea derivatives:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer (MCF-7) | 0.08 µM |

| Related Thiourea Derivative | Antibacterial (S. aureus) | 2 µg/ml |

| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | Anti-inflammatory | 3.8 nM |

Case Studies

- In Vivo Efficacy : A study involving a related thiourea derivative demonstrated significant tumor growth inhibition in an animal model, suggesting that modifications in the structure can enhance anticancer efficacy .

- Clinical Trials : Some derivatives have advanced into clinical trials based on their favorable pharmacokinetic profiles and safety assessments during preclinical evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.